3-Indolyl-b-D-galactopyranoside

説明

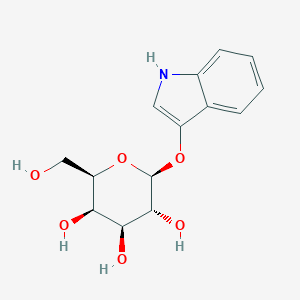

3-Indolyl-b-D-galactopyranoside is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 3-Indolyl-b-D-galactopyranoside, also known as 3-Indoxyl-beta-D-galactopyranoside, is the enzyme β-galactosidase . This enzyme is responsible for hydrolyzing β-D-galactopyranosides .

Mode of Action

This compound acts as a substrate for the β-galactosidase enzyme . The enzyme cleaves the β-glycosidic bond in the compound, yielding galactose and 5-bromo-4-chloro-3-hydroxyindole .

Biochemical Pathways

The hydrolysis of this compound by β-galactosidase is a key step in the Lac gene detection system . This system is used in molecular biology applications, including the detection of lacZ activity in cells and tissues .

Pharmacokinetics

It is known to becell-permeant , suggesting that it can readily cross cell membranes and interact with intracellular targets.

Result of Action

The cleavage of this compound by β-galactosidase results in the formation of an insoluble indigo-blue chromophore . This chromophore is darker than that released by X-GAL, another commonly used substrate for β-galactosidase . The presence of this blue-colored product can be used as a visual indication of active β-galactosidase .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a freezer (-5 to -30°C) to maintain its stability . Furthermore, the detection of β-galactosidase activity using this compound can be performed under room temperature conditions .

生化学分析

Biochemical Properties

3-Indolyl-b-D-galactopyranoside is a substrate for the enzyme β-galactosidase . This enzyme rapidly hydrolyzes β-D-galactopyranosides but usually does not hydrolyze either the anomeric α-D-galactopyranosides or the isomeric β-D-glucopyranosides .

Cellular Effects

The cleavage of this compound by β-galactosidase yields a dark blue precipitate at the site of enzymatic activity . This makes it useful for numerous histochemical and molecular biology applications, including detection of lacZ activity in cells and tissues .

Molecular Mechanism

The molecular mechanism of action of this compound involves the cleavage of the β-glycosidic bond in D-lactose by the enzyme β-galactosidase . This cleavage yields galactose and 5-bromo-4-chloro-3-hydroxyindole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product which is insoluble .

Temporal Effects in Laboratory Settings

It is known that β-galactosidase activity can still be detected using this compound after fixation .

Metabolic Pathways

This compound is involved in the metabolic pathway of galactose . It is hydrolyzed by the enzyme β-galactosidase to yield galactose .

Subcellular Localization

It is known that β-galactosidase, the enzyme that hydrolyzes this compound, is found in the cytoplasm of cells .

生物活性

3-Indolyl-β-D-galactopyranoside (commonly referred to as X-Gal) is a synthetic substrate that is widely utilized in molecular biology, particularly as a chromogenic substrate for the enzyme β-galactosidase. This compound plays a crucial role in various biological applications, including gene expression studies, enzyme assays, and plant research.

- Chemical Formula : CHBrClNO

- Molecular Weight : 408.6 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in DMSO and DMF; partly miscible in water

- Melting Point : 236-238 °C (dec.)

When β-galactosidase hydrolyzes X-Gal, it results in the formation of a blue precipitate, which allows for visual detection of enzyme activity. This reaction is significant for applications such as:

- Histochemical Staining : Used to visualize cellular processes involving β-galactosidase activity.

- Molecular Cloning : Helps confirm successful insertion of DNA fragments into plasmids containing the lacZ gene.

1. Biochemical Assays

X-Gal serves as a substrate in enzyme assays, particularly for measuring β-galactosidase activity. The assay provides a straightforward method for quantifying enzyme function through colorimetric changes, which is essential for various biochemical analyses.

2. Gene Expression Studies

In molecular biology, X-Gal is employed to study gene expression by tracking the activity of specific genes. It is particularly useful in experiments involving lacZ reporters, where the presence of blue colonies indicates successful gene expression.

3. Plant Research

X-Gal is used in plant biology to identify and study genes involved in development and metabolism. Its application aids in advancing agricultural biotechnology and crop improvement by providing insights into gene function.

4. Drug Development

In pharmaceutical research, X-Gal is valuable for screening new drugs that target specific enzymes or pathways. Its ability to yield clear results makes it a preferred choice during early-stage drug discovery.

Case Studies and Research Findings

Several studies have highlighted the utility of X-Gal in various experimental setups:

科学的研究の応用

Biochemical Assays

Substrate for β-Galactosidase:

X-Gal is widely recognized as a substrate for β-galactosidase assays. When cleaved by this enzyme, X-Gal releases a colorless indole that dimerizes to form a blue precipitate, allowing for easy visualization and quantification of enzyme activity. This property is extensively utilized in enzyme assays to measure β-galactosidase activity in various samples.

Case Study:

A study demonstrated that X-Gal could be employed in high-throughput screening assays to identify β-galactosidase-positive clones in recombinant DNA technology. The results indicated that X-Gal provided a reliable method for detecting enzyme activity with high sensitivity compared to other substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside) .

Gene Expression Studies

Molecular Biology Applications:

X-Gal is integral in studying gene expression, particularly in systems where the lacZ gene (encoding β-galactosidase) is used as a reporter gene. By incorporating X-Gal into experimental protocols, researchers can visualize the expression patterns of specific genes in tissues or cells.

Example Application:

In transgenic mouse models, X-Gal staining has been utilized to map gene expression during embryonic development. The sensitivity of X-Gal staining allowed researchers to detect lacZ expression at early developmental stages, providing insights into genetic regulation mechanisms .

Plant Research

Studying Gene Function:

In plant biology, X-Gal serves as a tool for identifying and characterizing genes involved in plant development and metabolism. Its application extends to the analysis of transgenic plants where the lacZ reporter system is used to monitor gene expression related to traits such as pest resistance or stress tolerance.

Case Study:

Research conducted on transgenic cotton plants demonstrated the use of X-Gal staining to assess the expression of genes associated with insect resistance. The results indicated that X-Gal effectively highlighted areas of gene expression within plant tissues, aiding in the selection of beneficial traits for crop improvement .

Drug Development

Pharmaceutical Research:

X-Gal plays a crucial role in early-stage drug discovery by serving as a substrate in assays designed to screen potential drug candidates targeting β-galactosidase-related pathways. Its clear visual output facilitates the identification of compounds that modulate enzyme activity.

Example Application:

A study focused on screening libraries of small molecules for inhibitors of β-galactosidase activity utilized X-Gal as a substrate. The findings revealed several promising candidates that could be further developed into therapeutic agents targeting diseases associated with glycosidase deficiencies .

Diagnostics

Clinical Applications:

The utility of X-Gal extends into clinical diagnostics, where it can be employed to develop tests for detecting enzyme deficiencies or abnormalities linked to certain diseases. This application is particularly relevant in metabolic disorders where β-galactosidase activity may be compromised.

Case Study:

Diagnostic kits utilizing X-Gal have been developed for rapid screening of patients suspected of having galactosemia, a genetic disorder affecting carbohydrate metabolism. The assay's ability to provide quick results enhances patient management strategies .

Data Table: Applications Summary

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Biochemical Assays | Substrate for measuring β-galactosidase activity | High sensitivity in detecting enzyme activity compared to ONPG |

| Gene Expression Studies | Visualization of lacZ reporter gene expression | Effective mapping in transgenic mice during development |

| Plant Research | Identifying genes involved in plant traits | Highlighting gene expression related to insect resistance |

| Drug Development | Screening for inhibitors targeting β-galactosidase pathways | Identification of promising drug candidates |

| Diagnostics | Developing tests for enzyme deficiencies | Rapid screening kits for galactosemia detection |

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVARCVCWNFACQC-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370003 | |

| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126787-65-3 | |

| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Indolyl-β-D-galactopyranoside interact with its target and what are the downstream effects?

A1: 3-Indolyl-β-D-galactopyranoside, often referred to as IPTG, is a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in bacteria like Escherichia coli. [, , ] This operon contains genes encoding for proteins involved in lactose metabolism. IPTG binds to the lac repressor protein, causing a conformational change that prevents it from binding to the operator region of the lac operon. This allows RNA polymerase to transcribe the genes, leading to the production of enzymes like β-galactosidase. [, , ]

Q2: What is the structural characterization of IPTG?

A2:

Q3: What are the typical applications of IPTG in molecular biology research?

A3: IPTG is widely used in molecular biology for:

- Inducing protein expression: IPTG is a highly effective inducer of gene expression in systems utilizing the lac operon, often used in conjunction with the lacZ gene for blue-white screening. [, , , ]

- Studying gene regulation: Researchers use IPTG to control the timing and levels of gene expression, allowing them to investigate the dynamics of gene regulation. [, , ]

Q4: Is there a connection between the growth rate of bacteria containing pUC plasmids and the presence of IPTG?

A4: Interestingly, research suggests that in the absence of the lac repressor (lacI), constitutive transcription from the lac promoter on pUC plasmids can interfere with plasmid replication and potentially β-lactamase expression. [] This can lead to a difference in colony size, with larger colonies typically containing plasmids with inserts and smaller colonies representing the vector without an insert. This phenomenon provides a potential alternative to the traditional blue-white screening method using X-gal. []

Q5: Are there alternative substrates to X-gal for detecting β-galactosidase activity?

A5: Yes, several alternatives to X-gal exist for detecting β-galactosidase activity, each with its own properties:

- 6-chloro-3-indoxyl-beta-D-galactopyranoside (S-gal): Shown to be more sensitive than X-gal, especially during the early developmental stages of mouse embryos, making it suitable for detecting subtle gene expression patterns. [, ] It also demonstrates good color compatibility with in situ hybridization using DIG-labeled probes. [, ]

- p-Naphtholbenzein- b - D -galactoside (PNB-Gal): A promising alternative to both X-gal and CHE-Gal, showing comparable effectiveness in detecting β-galactosidase activity in a study with Enterobacteriaceae strains. []

- Cyclohexenoesculetin- b - D -galactoside (CHE-Gal): Another alternative, although its effectiveness compared to X-gal and PNB-Gal varies depending on the specific bacterial strain being tested. []

Q6: How is β-galactosidase used in research beyond simple cloning selection?

A6: β-galactosidase, often encoded by the lacZ gene, serves as a valuable reporter gene in various research applications:

- Gene expression analysis: By linking the lacZ gene to a promoter of interest, researchers can monitor promoter activity through the easily detectable β-galactosidase activity. [, , ]

- Protein localization studies: Fusion proteins containing β-galactosidase allow researchers to visualize the subcellular localization of target proteins. []

Q7: Can the substrate specificity of β-galactosidase be exploited for other research purposes?

A8: Yes, a β-d-galactosidase from Paenibacillus thiaminolyticus has demonstrated the ability to catalyze transfucosylation reactions. [] This enzyme can transfer fucosyl moieties to various acceptor molecules like p-nitrophenyl glycopyranosides and alcohols, offering a potential tool for the enzymatic synthesis of β-d-fucosylated compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。